molecular formula C12H11NO2 B8470395 8-(2-Oxopropoxy)quinoline

8-(2-Oxopropoxy)quinoline

Cat. No. B8470395
M. Wt: 201.22 g/mol
InChI Key: WBRXGDRANCHIDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05646164

Procedure details

8-(2-Oxo-2-phenylethoxy)quinoline (8a) was prepared from 2-bromoacetophenone by the same procedure as 7a in 69% yield. mp: 124°-125° C.; 1H-NMR (CDCl3): δ5.65 (s, 2H, OCH2), 6.95-8.97 (m, 11H, Ar--H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].O=C(C)C[O:14][C:15]1[CH:16]=[CH:17][CH:18]=[C:19]2[C:24]=1[N:23]=[CH:22][CH:21]=[CH:20]2>>[O:4]=[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH2:2][O:14][C:15]1[CH:16]=[CH:17][CH:18]=[C:19]2[C:24]=1[N:23]=[CH:22][CH:21]=[CH:20]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(COC=1C=CC=C2C=CC=NC12)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C(COC=1C=CC=C2C=CC=NC12)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.